REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[C:2]#[C:3][CH2:4]C.C(=O)([O-])[O-].[K+].[K+].[OH:16][N:17]=[C:18](Br)[Br:19]>ClCCl>[CH2:8]([O:7][C:1]([C:2]1[C:18]([Br:19])=[N:17][O:16][C:3]=1[CH3:4])=[O:6])[CH3:9] |f:1.2.3|
|
Name
|
|
Quantity
|
16.09 mL
|
Type
|
reactant
|
Smiles
|
C(C#CCC)(=O)OCC
|
Name
|
|
Quantity
|
20.65 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ON=C(Br)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed
|
Type
|
CUSTOM
|
Details
|
purification
|
Type
|
FILTRATION
|
Details
|
by filtration (silica, dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 114% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |